molecular formula C11H15ClN2O3 B2859164 H-ASP(OBZL)-NH2 HCL CAS No. 1955506-15-6; 199118-68-8

H-ASP(OBZL)-NH2 HCL

Cat. No.: B2859164
CAS No.: 1955506-15-6; 199118-68-8
M. Wt: 258.7
InChI Key: STBSUQZEDYTKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-ASP(OBZL)-NH2 HCl is a synthetic amino acid derivative where the aspartic acid (Asp) side-chain carboxylic acid is protected as a benzyl ester (OBzl), and the C-terminus is modified to an amide (NH2). The hydrochloride salt indicates protonation of the α-amino group. This compound is commonly used in peptide synthesis as a building block to prevent undesired side reactions during coupling steps. Its structure confers specific solubility and stability characteristics, making it valuable in organic and medicinal chemistry research.

Properties

IUPAC Name

benzyl 3,4-diamino-4-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSUQZEDYTKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-methyl-morpholine and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate in N,N-dimethyl-formamide at room temperature for 24 hours under an inert atmosphere . The reaction is quenched with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of H-ASP(OBZL)-NH2 HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-ASP(OBZL)-NH2 HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

H-ASP(OBZL)-NH2 HCL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-ASP(OBZL)-NH2 HCL involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds. The benzyl ester group provides stability and prevents unwanted side reactions during the synthesis process .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Stability in Acidic Conditions
This compound C₁₄H₁₉N₂O₄Cl 314.77 Not reported Low Moderate
H-Aib-OBzl·HCl C₁₁H₁₅NO₂·HCl 229.70 160–165 Insoluble High
H-Ala-OBzl·HCl C₁₀H₁₃NO₂·HCl 215.68 145–150 Slightly soluble High
H-Val-OBzl·HCl C₁₂H₁₇NO₂·HCl 243.73 130–135 Insoluble Moderate

Key Observations :

  • Solubility : this compound exhibits low water solubility due to its bulky benzyl group and hydrophobic side chain, similar to H-Val-OBzl·HCl. In contrast, H-Ala-OBzl·HCl shows slightly better solubility owing to its smaller alanine backbone.
  • Stability: Benzyl esters are acid-labile, but the stability varies. H-Aib-OBzl·HCl (α-aminoisobutyric acid derivative) demonstrates high stability due to steric hindrance from its branched structure , whereas this compound may degrade faster under acidic conditions due to the linear aspartic acid chain.

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